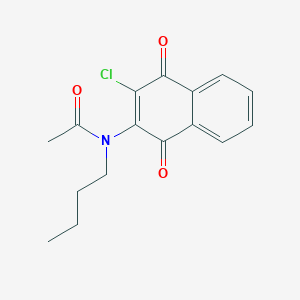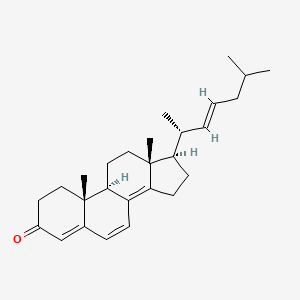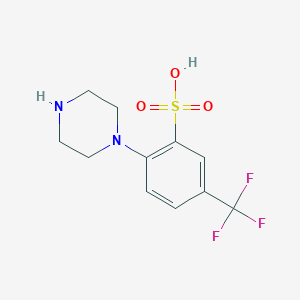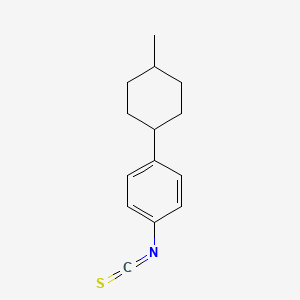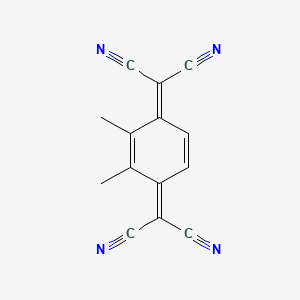
2,2'-(2,3-Dimethylcyclohexa-2,5-diene-1,4-diylidene)dipropanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(2,3-Dimethylcyclohexa-2,5-diene-1,4-diylidene)dipropanedinitrile is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of a cyclohexadiene ring with two methyl groups and two propanedinitrile groups attached to it. The compound’s structure allows it to participate in various chemical reactions, making it a valuable substance in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(2,3-Dimethylcyclohexa-2,5-diene-1,4-diylidene)dipropanedinitrile typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of 2,3-dimethylcyclohexa-2,5-diene-1,4-dione with malononitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and requires careful control of temperature and reaction time to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control systems ensures consistent quality and efficiency. The raw materials are sourced in bulk, and the reaction conditions are optimized to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2,2’-(2,3-Dimethylcyclohexa-2,5-diene-1,4-diylidene)dipropanedinitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the diene structure into more saturated forms.
Substitution: The nitrile groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines or alcohols can react with the nitrile groups under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce cyclohexane derivatives. Substitution reactions can lead to the formation of various amides or esters.
Scientific Research Applications
2,2’-(2,3-Dimethylcyclohexa-2,5-diene-1,4-diylidene)dipropanedinitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological effects is ongoing, with some studies indicating potential therapeutic uses.
Mechanism of Action
The mechanism by which 2,2’-(2,3-Dimethylcyclohexa-2,5-diene-1,4-diylidene)dipropanedinitrile exerts its effects involves interactions with various molecular targets. The compound’s structure allows it to participate in electron transfer reactions, making it a potential redox-active agent. It can also interact with enzymes and proteins, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethylcyclohexa-2,5-diene-1,4-dione: Shares a similar diene structure but lacks the nitrile groups.
2,6-Di-tert-butyl-1,4-benzoquinone: Another quinone derivative with different substituents.
Ubiquinone: A biologically active quinone with a more complex structure.
Uniqueness
What sets 2,2’-(2,3-Dimethylcyclohexa-2,5-diene-1,4-diylidene)dipropanedinitrile apart is its combination of diene and nitrile functionalities. This unique structure allows it to participate in a broader range of chemical reactions and makes it a versatile compound for various applications .
Properties
CAS No. |
138048-66-5 |
|---|---|
Molecular Formula |
C14H8N4 |
Molecular Weight |
232.24 g/mol |
IUPAC Name |
2-[4-(dicyanomethylidene)-2,3-dimethylcyclohexa-2,5-dien-1-ylidene]propanedinitrile |
InChI |
InChI=1S/C14H8N4/c1-9-10(2)14(12(7-17)8-18)4-3-13(9)11(5-15)6-16/h3-4H,1-2H3 |
InChI Key |
SJCRNVKTEUSWBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C#N)C#N)C=CC1=C(C#N)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


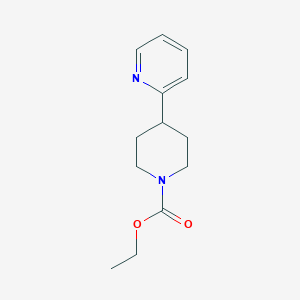
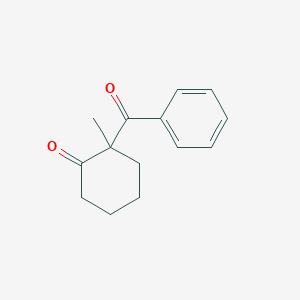
![1,3-Dithiane-2-butanal, 2-[(1,1-dimethylethyl)dimethylsilyl]-](/img/structure/B14284197.png)
![2,3,6,7-Tetrakis(dimethylamino)spiro[3.3]hepta-2,6-diene-1,5-dione](/img/structure/B14284203.png)

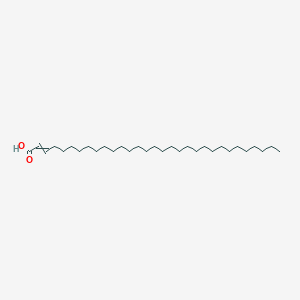
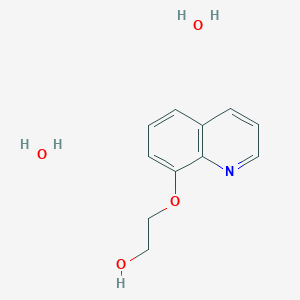
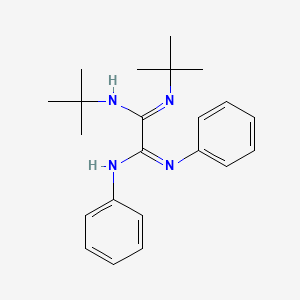
![1H-Imidazo[4,5-c]quinolin-4-amine, 2-ethyl-1-(2-methylpropyl)-](/img/structure/B14284237.png)
![2-({2-[(Undec-10-enoyl)oxy]propanoyl}oxy)propanoic acid](/img/structure/B14284239.png)
